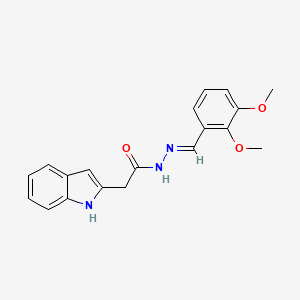![molecular formula C22H24N4O4 B6055089 N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6055089.png)
N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide, commonly known as Furosemide, is a diuretic drug that is widely used in the treatment of edema and hypertension. It was first introduced in the market in 1962 and has since become an important drug in the medical field.
Mechanism of Action
Furosemide works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidneys. This results in the excretion of excess sodium, chloride, and water from the body. Furosemide also increases the production of urine and decreases the volume of extracellular fluid in the body.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects on the body. It increases the excretion of sodium, chloride, and water from the body, which helps to reduce edema and hypertension. Furosemide also increases the production of urine, which helps to flush out toxins from the body. However, Furosemide can also cause electrolyte imbalances, such as hypokalemia and hyponatremia, which can lead to muscle weakness, cramps, and fatigue.
Advantages and Limitations for Lab Experiments
Furosemide is widely used in laboratory experiments to study the effects of diuretics on the body. It is a well-established drug with a known mechanism of action, making it a reliable tool for researchers. However, Furosemide can also cause side effects, such as electrolyte imbalances, which can affect the results of experiments.
Future Directions
There are several future directions for research on Furosemide. One area of interest is the development of new and more effective diuretic drugs that have fewer side effects. Another area of research is the use of Furosemide in the treatment of other medical conditions, such as pulmonary edema and acute kidney injury. Additionally, researchers are exploring the potential of Furosemide in combination with other drugs for the treatment of hypertension and heart failure.
Conclusion:
In conclusion, Furosemide is a diuretic drug that has been widely used in the treatment of edema and hypertension. It has a well-established mechanism of action and has been extensively studied for its therapeutic effects. Furosemide has several advantages and limitations for laboratory experiments, and there are several future directions for research on this drug.
Synthesis Methods
Furosemide is synthesized through a multi-step process that involves the reaction of 5-aminopyrazole-4-carboxylic acid with 4-piperidone hydrochloride in the presence of sodium hydride. The resulting compound is then reacted with 3-furoyl chloride to form the final product, Furosemide. The synthesis of Furosemide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Furosemide has been extensively studied for its therapeutic effects in the treatment of edema and hypertension. It has been shown to be effective in reducing the accumulation of excess fluid in the body by inhibiting the reabsorption of sodium and chloride ions in the kidneys. Furosemide has also been found to be useful in the treatment of congestive heart failure, liver cirrhosis, and renal failure.
properties
IUPAC Name |
N-[2-[1-(furan-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-20(16-5-3-2-4-6-16)21(27)24-19-7-11-23-26(19)18-8-12-25(13-9-18)22(28)17-10-14-30-15-17/h2-7,10-11,14-15,18,20H,8-9,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSTXZOVXBOPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine](/img/structure/B6055021.png)
![ethyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6055039.png)
amine dihydrochloride](/img/structure/B6055041.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)

![1-(2,3-dihydroxypropyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6055059.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)

![N-(1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6055092.png)

![5-[(2,6-difluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B6055103.png)
